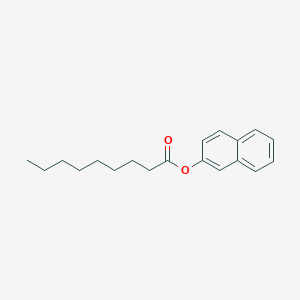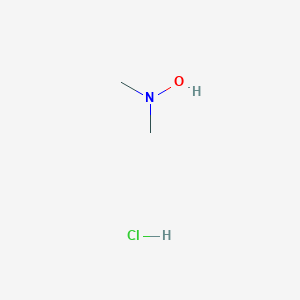
(2R)-2-amino-3-sulfamoylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-amino-3-sulfamoylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a sulfamoyl group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-amino-3-sulfamoylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as L-serine and sulfamic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pH, and solvent choice. Common solvents used include water and ethanol.
Catalysts: Catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: (2R)-2-amino-3-sulfamoylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The amino and sulfamoyl groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and substituted derivatives of this compound.
科学研究应用
(2R)-2-amino-3-sulfamoylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of (2R)-2-amino-3-sulfamoylpropanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in metabolic processes.
Pathways: It can influence biochemical pathways related to amino acid metabolism and protein synthesis.
相似化合物的比较
(2S)-2-amino-3-sulfamoylpropanoic acid: A stereoisomer with different spatial arrangement of atoms.
(2R)-2-amino-3-phosphonopropanoic acid: A similar compound with a phosphono group instead of a sulfamoyl group.
Uniqueness: (2R)-2-amino-3-sulfamoylpropanoic acid is unique due to its specific stereochemistry and the presence of the sulfamoyl group, which imparts distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
18625-03-1 |
|---|---|
分子式 |
C18H23NO7 |
分子量 |
365.4 g/mol |
IUPAC 名称 |
1-O-benzyl 6-O-ethyl 2-acetamido-2-(hydroxymethyl)-3-oxohexanedioate |
InChI |
InChI=1S/C18H23NO7/c1-3-25-16(23)10-9-15(22)18(12-20,19-13(2)21)17(24)26-11-14-7-5-4-6-8-14/h4-8,20H,3,9-12H2,1-2H3,(H,19,21) |
InChI 键 |
PAPCYNCGILOTRU-UHFFFAOYSA-N |
SMILES |
C(C(C(=O)O)N)S(=O)(=O)N |
手性 SMILES |
C([C@@H](C(=O)O)N)S(=O)(=O)N |
规范 SMILES |
CCOC(=O)CCC(=O)C(CO)(C(=O)OCC1=CC=CC=C1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)



![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)





![6H-[1,3]Dioxolo[4,5-e]indole](/img/structure/B96537.png)
